5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-BROMOPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline intermediate, which is then coupled with a bromophenyl derivative. The final step involves the formation of the pyridopyrimidinone ring through cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-(4-BROMOPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
- 5-(4-Fluorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H17BrN4O |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H17BrN4O/c23-17-7-5-15(6-8-17)18-9-11-24-20-19(18)21(28)26-22(25-20)27-12-10-14-3-1-2-4-16(14)13-27/h1-9,11H,10,12-13H2,(H,24,25,26,28) |
InChI Key |
VNRCPROLGGCHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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